Perfluoro-p-terphenyl
Overview
Description
Perfluoro-p-terphenyl is a perfluorinated compound consisting of three benzene rings connected in a linear arrangement, with all hydrogen atoms replaced by fluorine atoms. This compound is known for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-p-terphenyl can be synthesized through several methods. One common approach involves the reaction of chloroperfluorobenzene with zinc dust, followed by the reaction of the resulting mixture with decafluorobiphenyl in the presence of potassium fluoride . Another method includes the use of organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig-Horner reactions .
Industrial Production Methods
Industrial production of this compound typically involves electrofluorination, a process where organic compounds are fluorinated using an electric current. This method is favored for its efficiency in producing highly fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: For example, the reaction with tert-butylamine in an autoclave to produce aminodefluorination products.
Oxidation Reactions: The oxidation of aminodefluorination products with m-chloroperbenzoic acid to form stable nitroxide biradicals.
Common Reagents and Conditions
Common reagents used in these reactions include zinc dust, potassium fluoride, tert-butylamine, and m-chloroperbenzoic acid. Reaction conditions often involve high temperatures and the use of autoclaves for specific reactions .
Major Products Formed
Scientific Research Applications
Perfluoro-p-terphenyl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of perfluoro-p-terphenyl involves its interaction with various molecular targets and pathwaysThe compound’s unique electronic properties are attributed to the extensive pi-conjugated system and the presence of fluorine atoms, which influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perfluoro-p-terphenyl include other perfluorinated compounds such as:
Pentafluorophenol: Known for its strong acidity and use in organic synthesis.
Perfluorooctanoic acid: Used in the production of fluoropolymers like Teflon.
Hexafluoropropylene oxide: A precursor to perfluorinated polyethers used in special oils and greases.
Uniqueness
This compound stands out due to its linear arrangement of three benzene rings and complete fluorination, which confer exceptional thermal stability and chemical resistance. These properties make it particularly valuable in applications requiring high-performance materials and advanced electronic properties .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQSEPKJIUMPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184160 | |
Record name | Perfluoro-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-31-9 | |
Record name | Perfluoro-p-terphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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